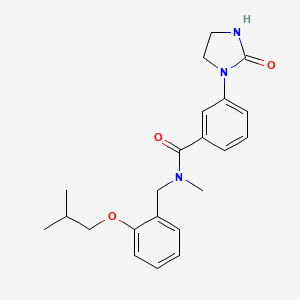![molecular formula C20H23N3O4 B4533145 N-[(1S)-2-amino-1-benzyl-2-oxoethyl]-N'-(2-ethoxyphenyl)malonamide](/img/structure/B4533145.png)
N-[(1S)-2-amino-1-benzyl-2-oxoethyl]-N'-(2-ethoxyphenyl)malonamide
Description
N-[(1S)-2-amino-1-benzyl-2-oxoethyl]-N'-(2-ethoxyphenyl)malonamide is a compound that likely possesses significant biological activity given its structural components, such as an amino group, benzyl group, and malonamide backbone. Compounds with similar structures have been explored for their potential in various fields including medicinal chemistry and material sciences.
Synthesis Analysis
The synthesis of compounds similar to N-[(1S)-2-amino-1-benzyl-2-oxoethyl]-N'-(2-ethoxyphenyl)malonamide often involves the condensation reactions of malonic acid derivatives with amines and aldehydes. For instance, the synthesis of related malonamide compounds has been achieved by reacting corresponding malonic acid with thionyl chloride, followed by a reaction with an amine (Goto et al., 1994).
Molecular Structure Analysis
The molecular structure of related compounds reveals complex interactions, including hydrogen bonding, which plays a critical role in the stability and reactivity of these molecules. For example, studies have shown that malonamide derivatives can form crystalline structures through hydrogen bonding and π-π interactions, indicating that similar interactions could be expected for N-[(1S)-2-amino-1-benzyl-2-oxoethyl]-N'-(2-ethoxyphenyl)malonamide (Fernandes et al., 2002).
Chemical Reactions and Properties
Compounds with malonamide structures participate in a variety of chemical reactions, including nucleophilic substitutions and rearrangements. The presence of amino and benzyl groups may facilitate reactions such as the Beckmann rearrangement or provide sites for further functionalization (Chandrasekhar et al., 2012).
Physical Properties Analysis
The physical properties of malonamide derivatives, such as solubility, melting point, and crystallinity, are influenced by their molecular structure. The hydrogen bonding capability, in particular, can significantly impact the solubility and crystalline form of these compounds, which in turn affects their application in various fields (Gomathi & Selvameena, 2018).
properties
IUPAC Name |
N'-[(2S)-1-amino-1-oxo-3-phenylpropan-2-yl]-N-(2-ethoxyphenyl)propanediamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23N3O4/c1-2-27-17-11-7-6-10-15(17)22-18(24)13-19(25)23-16(20(21)26)12-14-8-4-3-5-9-14/h3-11,16H,2,12-13H2,1H3,(H2,21,26)(H,22,24)(H,23,25)/t16-/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RQXHRRVYKVLYCW-INIZCTEOSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1NC(=O)CC(=O)NC(CC2=CC=CC=C2)C(=O)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC1=CC=CC=C1NC(=O)CC(=O)N[C@@H](CC2=CC=CC=C2)C(=O)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23N3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-{2-[2-(dimethylamino)ethoxy]-3-methoxybenzyl}-1-(3-methylpyridin-2-yl)ethanamine](/img/structure/B4533077.png)
![N-[4-(1H-indol-2-yl)phenyl]-1-(methoxyacetyl)prolinamide](/img/structure/B4533079.png)
![1-butyl-4-[4-(3-hydroxy-3-methyl-1-butyn-1-yl)benzoyl]-2-piperazinone](/img/structure/B4533086.png)
![N~4~-ethyl-N~2~-methyl-N~2~-[(1,3,5-trimethyl-1H-pyrazol-4-yl)methyl]pyrimidine-2,4-diamine](/img/structure/B4533091.png)

![N-methyl-3-{methyl[4-(methylsulfonyl)benzyl]amino}butanamide](/img/structure/B4533107.png)
![2-{[4-(2-pyrimidinyl)-1-piperazinyl]methyl}-N-[2-(tetrahydro-2H-pyran-2-yl)ethyl]-1,3-oxazole-4-carboxamide](/img/structure/B4533114.png)

![N-[(1-morpholin-4-ylcyclohexyl)methyl]-3-(1,2-oxazinan-2-yl)propanamide](/img/structure/B4533136.png)
![3-cyclopropyl-N-[(3-isobutylisoxazol-5-yl)methyl]-1H-pyrazole-5-carboxamide](/img/structure/B4533138.png)

![3-({3-[(4-fluorophenyl)amino]-1-piperidinyl}carbonyl)-2H-chromen-2-one](/img/structure/B4533153.png)
![1-(2,2-dimethylpropyl)-4-[(3-hydroxybenzyl)amino]-2-pyrrolidinone](/img/structure/B4533158.png)
![2-(acetylamino)-N-{3-chloro-4-[(2,2-dimethylpropanoyl)amino]phenyl}-3-methylbutanamide](/img/structure/B4533168.png)